Fuziline

Pharmacokinetics Bioavailability ADME

Researchers requiring Aconitum-derived cardioprotection face a critical problem: most Fuzi alkaloids are either acutely toxic (diester alkaloids, LD50 ~0.13 mg/kg i.v.) or poorly bioavailable (monoester BMA, oral bioavailability 3.05%). Fuziline solves this as an aminoalcohol-diterpenoid alkaloid with a unique safety-efficacy profile. • 21.1% oral bioavailability in rodents, 5.1-6.3 h half-life • Cardioprotective at 0.5 µM in H9c2 cardiomyocytes; no detectable cardiotoxicity or neurotoxicity • Superior analgesic/anti-inflammatory efficacy vs. BMA without acute toxicity Supplied as ≥98% HPLC-pure reference standard, ideal for ADME studies and quality control applications. Procure with confidence for reproducible, translationally relevant results.

Molecular Formula C24H39NO7
Molecular Weight 453.6 g/mol
Cat. No. B10789736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuziline
Molecular FormulaC24H39NO7
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC
InChIInChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12-,13+,14-,15?,16+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
InChIKeyFPECZWKKKKZPPP-JAMDKMDVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fuziline: A C19-Diterpenoid Alkaloid Differentiated from Diester and Monoester Alkaloids


Fuziline (CAS: 80665-72-1), also known as Senbusine C or 15α-Hydroxyneoline, is an aminoalcohol-diterpenoid alkaloid (ADA) belonging to the C19-diterpenoid alkaloid class, primarily isolated from the lateral roots of Aconitum carmichaelii Debx. (Fuzi) [1]. Unlike the highly toxic diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine) that define the narrow therapeutic window of Aconitum species, Fuziline represents an aminoalcohol-type ADA lacking ester groups . This structural distinction is functionally consequential: while diester alkaloids serve as toxicity markers, mounting evidence identifies Fuziline as an efficacy-specific quality marker with fundamentally different pharmacokinetic and toxicological profiles [2].

Why Fuziline Cannot Replace BMA or Diester Aconitum Alkaloids


Generic substitution among Aconitum alkaloids is scientifically unsound due to profound divergence in oral bioavailability, toxicity profiles, and pharmacodynamic specificity. The current official quality markers (Q-markers) for Fuzi include monoester alkaloids such as benzoylmesaconine (BMA) and diester alkaloids such as aconitine (AC), mesaconitine (MA), and hypaconitine [1]. However, these compounds exhibit starkly different properties: diester alkaloids possess extreme acute toxicity (LD50 ~0.13 mg/kg i.v. in mice for MA), while monoester BMA, though less toxic, demonstrates poor oral bioavailability (3.05%) and measurable cardiotoxicity in vivo [1][2]. Fuziline, by contrast, is neither a diester nor a monoester alkaloid but an aminoalcohol-diterpenoid alkaloid with a distinct structural scaffold that confers a unique combination of higher oral bioavailability, superior safety margins, and more pronounced efficacy-specific pharmacology [1]. Consequently, procurement decisions that treat Fuziline as interchangeable with any other Aconitum alkaloid—whether as a reference standard, a tool compound, or a lead candidate—risk introducing either unacceptable toxicity or inadequate systemic exposure that will confound experimental outcomes [2].

Quantitative Differentiation: Bioavailability, Toxicity, and Analgesic Activity


Oral Bioavailability: Fuziline vs. BMA in Mice

In a comprehensive pharmacokinetic evaluation conducted in C57BL/6J mice, the average oral bioavailability of Fuziline (FE) was determined to be 18.14%, which is approximately 6-fold higher than that of benzoylmesaconine (BMA, 3.05%), the current official monoester Q-marker for Fuzi [1]. This direct head-to-head comparison was performed under identical experimental conditions, establishing a clear quantitative differentiation in systemic exposure.

Pharmacokinetics Bioavailability ADME

Cardiotoxicity and Neurotoxicity: Fuziline vs. BMA

In a direct comparative toxicity evaluation, mice treated with Fuziline (FE) exhibited no detectable cardiotoxicity or neurotoxicity, as assessed by histological and biochemical analyses [1]. In stark contrast, treatment with benzoylmesaconine (BMA) resulted in notably increased creatine kinase activity and elevated matrix metalloproteinase 9 (MMP-9) levels, both established biomarkers of cardiac injury [1]. This differential safety profile was observed under identical experimental protocols.

Toxicology Cardiotoxicity Safety Pharmacology

Analgesic Activity and Acute Toxicity: Fuziline vs. Hypaconitine and Mesaconitine

In a comparative evaluation of four Aconitum alkaloids—fuziline, hypaconitine, mesaconitine, and neoline—all four compounds exhibited significant, dose-dependent analgesic activity compared to negative and positive controls [1]. Critically, however, hypaconitine, mesaconitine, and neoline also exhibited significant acute toxicity in mice, whereas fuziline showed no acute toxicity [1]. This cross-compound comparison within the same study demonstrates that Fuziline achieves analgesic efficacy comparable to other Aconitum alkaloids while maintaining a markedly superior acute safety profile.

Analgesic Activity Acute Toxicity Pain Research

Systemic Exposure: Fuziline vs. Hypaconine in Rats

In a comparative pharmacokinetic study evaluating five aminoalcohol-diterpenoid alkaloids (ADAs) administered as pure monomers to rats, the AUC0-t values indicated that hypaconine had the largest systemic exposure among the tested alkaloids, which was approximately twice as much as that of fuziline . Specifically, the exposure ranking from lowest to highest was: aconine ≈ deoxyaconine < fuziline < mesaconine < hypaconine . This quantitative comparison provides a clear hierarchy of oral exposure among structurally related ADAs.

Pharmacokinetics Systemic Exposure AUC

Absolute Oral Bioavailability in Rats

A dedicated pharmacokinetic study in rats established the absolute oral bioavailability of Fuziline as 21.1 ± 7.0% following a single 4 mg/kg oral dose, with a clearance rate of 1745.6 ± 818.1 mL/kg/h and a plasma half-life of approximately 6.3 ± 2.6 hours [1]. These parameters were determined using a validated HILIC-ESI-MS method and provide foundational ADME data for Fuziline in a commonly used preclinical rodent species.

Pharmacokinetics Absolute Bioavailability Rat Model

Anti-Inflammatory and Analgesic Efficacy: Fuziline vs. BMA

In a comprehensive pharmacodynamic evaluation, Fuziline (FE) produced dose-dependent anti-inflammatory and analgesic effects that were greater than those of benzoylmesaconine (BMA), the current monoester Q-marker [1]. Anti-inflammatory activity was assessed using the λ-carrageenan-induced paw edema model and the lipopolysaccharide-induced RAW264.7 cell inflammatory model, while analgesic effects were evaluated via the acetic acid-induced pain model and the Hargreaves test [1]. This direct comparison demonstrates that Fuziline is not only safer and more bioavailable than BMA but also more efficacious in these pharmacodynamic endpoints.

Anti-Inflammatory Analgesic Efficacy Comparison

Application Scenarios for Fuziline


Cardioprotection Research with Favorable Safety Margins

Fuziline is the appropriate selection for cardioprotection studies requiring repeated or higher-dose in vivo administration in rodent models. Evidence demonstrates that Fuziline effectively improves cardiac function in isoproterenol-induced myocardial injury models, reduces ROS production (0.5 µM in H9c2 cardiomyocytes), and alleviates apoptosis via the PERK/eIF2α/ATF4/Chop pathway [1]. Critically, unlike BMA which elevates creatine kinase and MMP-9, Fuziline exhibits no detectable cardiotoxicity or neurotoxicity in mice [2]. This favorable safety profile, combined with oral bioavailability of 18.14–21.1% in rodents, makes Fuziline the superior choice for chronic or subchronic cardioprotection studies where compound-related toxicity could confound interpretation [2][3].

Analgesic and Anti-Inflammatory Studies Balancing Efficacy and Toxicity

For pain and inflammation research, Fuziline offers a unique advantage: it achieves significant, dose-dependent analgesic and anti-inflammatory efficacy comparable to other Aconitum alkaloids (hypaconitine, mesaconitine, neoline) but without the acute toxicity exhibited by these comparator compounds [4]. Additionally, Fuziline's anti-inflammatory and analgesic effects exceed those of benzoylmesaconine (BMA) [2]. This evidence positions Fuziline as the rational tool compound for investigators who require Aconitum-derived analgesic activity but must avoid the confounding effects of acute toxicity on behavioral assays or survival endpoints [4].

Pharmacokinetic and ADME Studies with Defined Bioavailability

Fuziline's pharmacokinetic profile is well-characterized across multiple species, with absolute oral bioavailability established as 21.1 ± 7.0% in rats (4 mg/kg) and 1.45 ± 0.76% in Beagle dogs, alongside plasma half-life values of approximately 5.1–6.3 hours [3][5]. The relative systemic exposure hierarchy among aminoalcohol-diterpenoid alkaloids has also been established: fuziline exhibits intermediate exposure, higher than aconine and deoxyaconine but lower than mesaconine and hypaconine . This quantitative dataset supports Fuziline's utility as a reference compound for ADME studies, species-scaling analyses, and investigations of herb-drug interactions involving Aconitum alkaloids .

Quality Control and Reference Standard Applications

The current official Q-markers for Fuzi (three monoester and three diester alkaloids) may not be sufficiently efficacy- or toxicity-specific [2]. Fuziline has been identified and validated as an efficacy-specific potential quality marker (PQ-marker), present in Fuzi samples at levels far higher than benzoylaconine (BAC) [2]. For analytical laboratories and quality control operations requiring authenticated reference standards that reflect true efficacy-contributing constituents rather than merely abundant or toxic alkaloids, Fuziline represents an evidence-supported selection that aligns analytical quantification with pharmacological relevance [2].

Technical Documentation Hub

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